An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis and Properties
An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its dihydroquinolin-2(1H)-one core is a key structural motif in a variety of biologically active molecules and natural products. The N-methylation of this scaffold alters its electronic and steric properties, providing a valuable intermediate for the synthesis of more complex pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic data of 1-Methyl-3,4-dihydroquinolin-2(1H)-one, intended for researchers and professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Methyl-3,4-dihydroquinolin-2(1H)-one are summarized below. These data are crucial for its characterization, handling, and application in synthetic protocols.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem[2] |
| CAS Number | 826-72-2 | PubChem[2] |
| Appearance | Oil | ChemicalBook |
| Boiling Point | 295-297 °C | ChemicalBook[3] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 1.19 ± 0.20 (Predicted) | ChemicalBook[3] |
| Solubility | Soluble in chloroform and methanol | ChemicalBook[3] |
| XLogP3 | 1.2 | PubChem[2] |
Spectroscopic Data
Definitive spectroscopic data for 1-Methyl-3,4-dihydroquinolin-2(1H)-one is not consistently available in the public domain. The following tables are compiled from typical values for similar dihydroquinolinone structures and should be used as a reference. Experimental verification is recommended.
Table 1.2.1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | m | 4H | Aromatic protons |
| ~ 3.3 | s | 3H | N-CH₃ |
| ~ 2.9 | t | 2H | C₄-H₂ |
| ~ 2.6 | t | 2H | C₃-H₂ |
Table 1.2.2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 170 | C=O (Amide) |
| ~ 139 | Aromatic C (Quaternary) |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 123 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 31 | N-CH₃ |
| ~ 30 | C₄ |
| ~ 25 | C₃ |
Table 1.2.3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1680 | Strong | C=O (Amide) stretch |
| ~ 1600, 1490 | Medium | Aromatic C=C stretch |
| ~ 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Table 1.2.4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 161 | [M]⁺ (Molecular ion) |
| 132 | [M - CO - H]⁺ |
| 118 | [M - C₂H₃O]⁺ or [M - CH₃ - CO]⁺ |
Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one
Several synthetic routes to the dihydroquinolin-2(1H)-one scaffold have been reported.[1] Two common and reliable methods for the specific synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one are detailed below.
Method 1: N-Methylation of 3,4-Dihydroquinolin-2(1H)-one
This is a straightforward approach starting from the commercially available 3,4-dihydroquinolin-2(1H)-one.
Figure 1: N-Methylation Synthesis Workflow.
Experimental Protocol:
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Materials:
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3,4-Dihydroquinolin-2(1H)-one
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Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).
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Add anhydrous acetone or DMF as the solvent.
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Add anhydrous potassium carbonate (2.0-3.0 eq).
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To the stirred suspension, add methyl iodide (1.5-2.0 eq) dropwise.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in dichloromethane and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
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Method 2: Intramolecular Friedel-Crafts Cyclization
This method involves the synthesis of an N-substituted propionamide precursor followed by an acid-catalyzed cyclization.
Figure 2: Friedel-Crafts Synthesis Workflow.
Experimental Protocol:
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Part A: Synthesis of N-Methyl-N-phenyl-3-chloropropionamide
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In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
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Add a base, for example, triethylamine (1.1 eq) or sodium bicarbonate.
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Cool the mixture in an ice bath.
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Slowly add 3-chloropropionyl chloride (1.05 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Perform an aqueous workup by washing with dilute HCl, water, and brine.
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Dry the organic layer and concentrate to yield the crude N-Methyl-N-phenyl-3-chloropropionamide, which can be purified by chromatography or used directly in the next step.
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Part B: Intramolecular Friedel-Crafts Cyclization
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To a flask containing a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in an inert solvent like dichloromethane or nitrobenzene, slowly add the N-Methyl-N-phenyl-3-chloropropionamide from Part A.
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Heat the reaction mixture to facilitate the cyclization. The optimal temperature will depend on the solvent used.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
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Extract the product with dichloromethane.
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Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
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After removing the solvent, purify the crude product by column chromatography to obtain 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
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Applications in Drug Development
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. For instance, Aripiprazole, an atypical antipsychotic, and Cilostazol, a phosphodiesterase inhibitor, both feature this core structure.[1] 1-Methyl-3,4-dihydroquinolin-2(1H)-one serves as a key building block for creating analogs of these and other bioactive molecules. The N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. Researchers utilize this compound to explore new synthetic methodologies and to generate libraries of novel compounds for high-throughput screening in various disease models.[1]
Conclusion
1-Methyl-3,4-dihydroquinolin-2(1H)-one is a versatile synthetic intermediate with significant potential in the development of new therapeutic agents. This guide has provided a summary of its key properties and detailed protocols for its synthesis. The presented data and methodologies are intended to support researchers in their efforts to explore the chemical space around this important scaffold and to accelerate the discovery of novel drug candidates.
